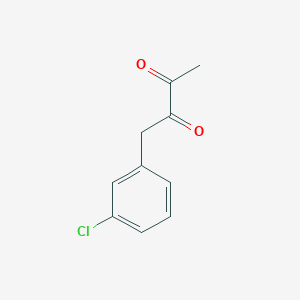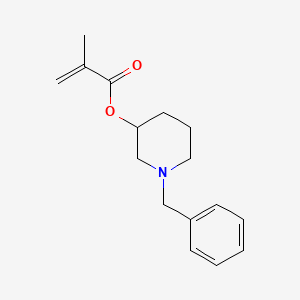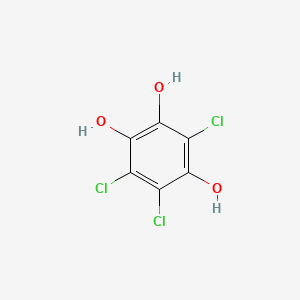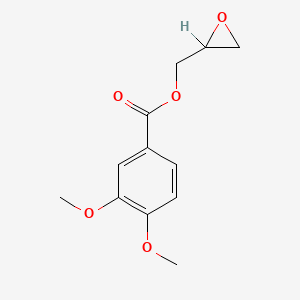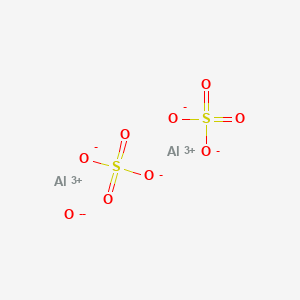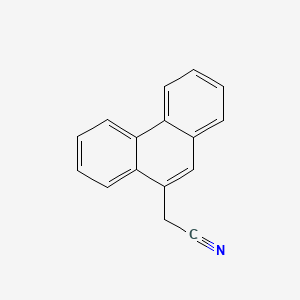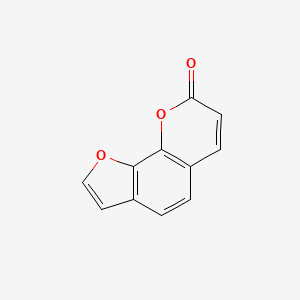
8H-Furo(3,2-h)(1)benzopyran-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudoisopsoralen is a naturally occurring tricyclic compound belonging to the family of furocoumarins These compounds are known for their interesting photosensitizing activity on various biological substrates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pseudoisopsoralen can be synthesized through the extraction and purification of natural sources such as the aerial parts of Angelica keiskei. The process involves solvent fractionation with ethyl acetate and buffers, followed by purification using column chromatography and high-performance liquid chromatography (HPLC). The identification of pseudoisopsoralen is confirmed through spectroscopic analyses such as FAB-MS and NMR .
Industrial Production Methods: Industrial production of pseudoisopsoralen typically involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Pseudoisopsoralen undergoes various chemical reactions, including:
Oxidation: Involves the formation of reactive oxygen species.
Reduction: Less commonly observed but possible under specific conditions.
Substitution: Can occur at specific positions on the furocoumarin ring.
Common Reagents and Conditions:
Oxidation: Often involves the use of ultraviolet light (UV-A) to generate reactive oxygen species.
Substitution: Typically requires specific catalysts and controlled reaction conditions.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of pseudoisopsoralen, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Pseudoisopsoralen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study photochemical reactions and the effects of UV-A light on furocoumarins.
Biology: Investigated for its interactions with DNA and proteins, particularly in the context of photobiological activity.
Medicine: Explored for its potential in photochemotherapy, particularly for skin conditions like psoriasis.
Industry: Utilized in the development of photosensitizing agents for various applications
Wirkmechanismus
Pseudoisopsoralen exerts its effects primarily through its ability to intercalate into DNA and form covalent bonds upon exposure to UV-A light. This process involves the formation of mono-adducts and cross-links with pyrimidine bases in DNA, leading to the inhibition of DNA replication and transcription. The compound also generates reactive oxygen species, contributing to its phototoxic effects .
Vergleich Mit ähnlichen Verbindungen
Psoralen: The parent compound of linear furocoumarins, known for its strong photosensitizing activity.
Isopsoralen: Another furocoumarin with similar properties but different structural isomerism.
Angelicin: A furocoumarin with a different ring structure, also known for its photosensitizing properties.
8-Methoxypsoralen (Xanthotoxin): A derivative of psoralen with enhanced photosensitizing activity.
Uniqueness of Pseudoisopsoralen: Pseudoisopsoralen is unique due to its specific structural configuration, which influences its photochemical behavior and biological activity. Its ability to form specific types of DNA adducts and generate reactive oxygen species distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
5768-44-5 |
|---|---|
Molekularformel |
C11H6O3 |
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
furo[3,2-h]chromen-8-one |
InChI |
InChI=1S/C11H6O3/c12-9-4-3-7-1-2-8-5-6-13-10(8)11(7)14-9/h1-6H |
InChI-Schlüssel |
MLMVLVJMKDPYBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CC(=O)O3)OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


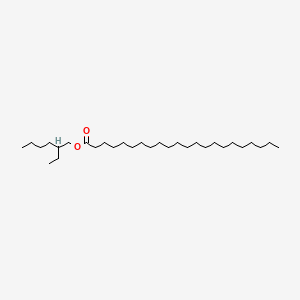
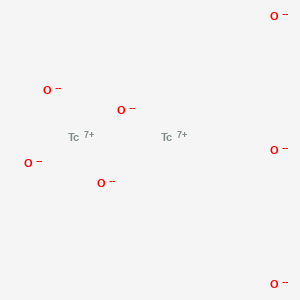

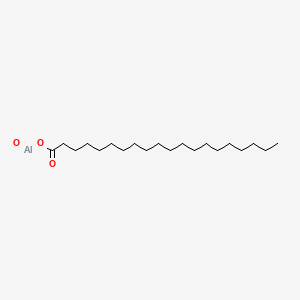
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
